

AZD4619: A Technical Overview of In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: AZD4619
Cat. No.: B12777023

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Introduction

AZD4619 is a potent, selective, and reversible orally bioavailable Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonist.[1][2][3] As a modulator of lipid metabolism and inflammation, PPAR α is a significant target in drug development. However, clinical investigations with **AZD4619** revealed unexpected elevations in serum alanine aminotransferase (ALT) levels in human subjects, a common biomarker for liver injury, without other signs of hepatic damage.[1][2][4] This finding prompted further research into the species-specific effects of the compound, revealing a significant disparity between its activity in human and rat models. This technical guide provides an in-depth summary of the in vitro and in vivo effects of **AZD4619**, with a focus on the molecular mechanisms underlying its species-specific induction of ALT1.

Core Mechanism of Action

AZD4619 functions as an agonist for PPAR α , a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipid metabolism. Upon activation by a ligand such as **AZD4619**, PPAR α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

In Vitro Effects: Human vs. Rat Hepatocytes

The primary in vitro studies on **AZD4619** have focused on its effects on primary hepatocytes from humans and rats to elucidate the mechanism behind the clinical observation of elevated serum ALT.

Quantitative Data Summary

Parameter	Human Primary Hepatocytes	Rat Primary Hepatocytes	Reference
ALT1 Protein Expression	Dose-dependent increase	No effect	[1] [4]
ALT1 Gene Promoter Induction	Dose-dependent induction	No induction	[1] [4]
Potency on PPAR α (in reporter gene assays)	>100-fold more potent	Less potent	[1] [4]

Experimental Protocols

Primary Hepatocyte Culture:

- Source: Cryopreserved primary hepatocytes from human and male Sprague-Dawley rat donors.
- Seeding: Hepatocytes were seeded on collagen-coated plates.
- Medium: Williams' E medium supplemented with fetal bovine serum, penicillin-streptomycin, hydrocortisone, and insulin.
- Treatment: After a 24-hour attachment period, cells were treated with varying concentrations of **AZD4619** or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

Western Blotting for ALT1 Protein Expression:

- Cell Lysis: Treated hepatocytes were lysed using a suitable lysis buffer containing protease inhibitors.

- **Protein Quantification:** Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane was blocked and then incubated with a primary antibody specific for ALT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity:

- **Plasmid Construction:** The promoter regions of the human and rat ALT1 genes were cloned into a luciferase reporter vector (e.g., pGL3).
- **Transfection:** Human hepatoma cells (e.g., HepG2) were transiently co-transfected with the ALT1 promoter-luciferase construct, a PPAR α expression vector, and a control vector (e.g., Renilla luciferase) for normalization.
- **Treatment:** Transfected cells were treated with various concentrations of **AZD4619**.
- **Luciferase Measurement:** After treatment, cell lysates were assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The relative luciferase activity was calculated as the ratio of firefly to Renilla luciferase activity.

In Vivo Effects: Human Clinical Trial vs. Rat Toxicity Study

The in vivo effects of **AZD4619** have been investigated in both human clinical trials and preclinical rat toxicity studies, revealing a stark contrast in the response of serum ALT levels.

Quantitative Data Summary

Parameter	Human Volunteers (Clinical Trial)	Rats (Toxicity Study)	Reference
Serum ALT Activity	Increased	No effect	[1] [2] [4]

Experimental Protocols

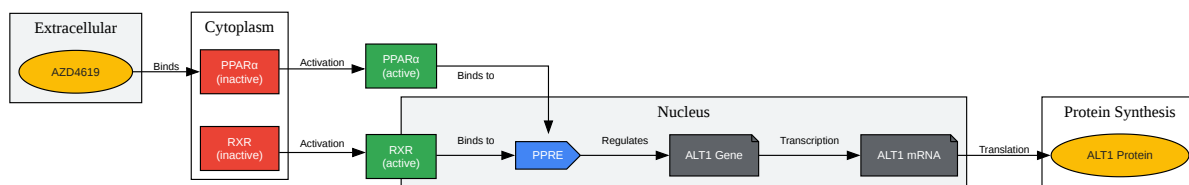
Rat Toxicity Study:

- Animal Model: Male Sprague-Dawley rats.
- Dosing: **AZD4619** was administered orally at various dose levels for a specified period.
- Sample Collection: Blood samples were collected at predetermined time points for measurement of serum ALT activity.
- Analysis: Serum ALT levels were measured using standard clinical chemistry analyzers.

Human Clinical Trial:

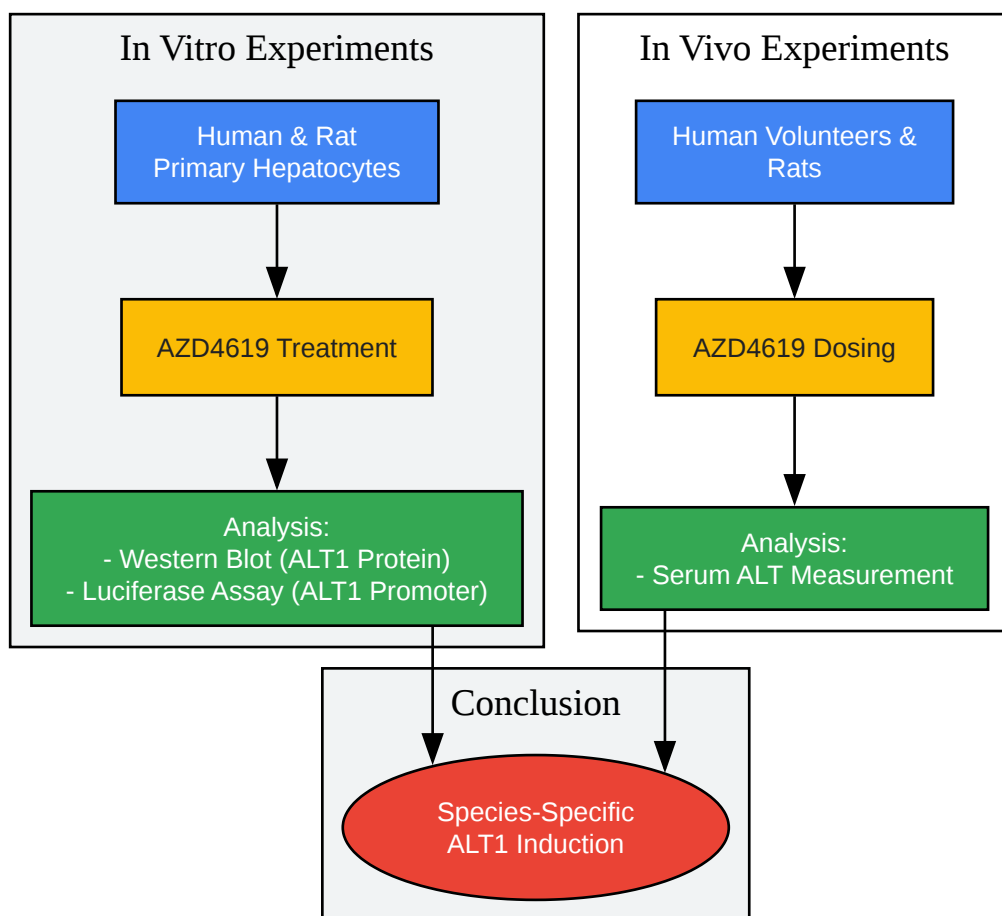
- Study Population: Healthy human volunteers.
- Dosing: Participants received oral doses of **AZD4619**.
- Monitoring: Blood samples were collected throughout the study to monitor serum ALT levels and other markers of liver function.
- Analysis: Serum ALT activity was measured using standard clinical laboratory methods.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **AZD4619** signaling pathway leading to ALT1 gene expression.



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Caption: Workflow for investigating **AZD4619** effects.

Discussion and Conclusion

The collective in vitro and in vivo data strongly indicate that **AZD4619** induces ALT1 expression in a species-specific manner, with a pronounced effect in humans and a negligible effect in rats. [1][2][4] This discrepancy is primarily due to the significantly higher potency of **AZD4619** for human PPAR α compared to its rat ortholog. [1][4] The activation of human PPAR α by **AZD4619** leads to the transcriptional upregulation of the ALT1 gene, resulting in increased ALT1 protein synthesis and subsequent elevation of serum ALT levels.

These findings have critical implications for the preclinical to clinical translation of PPAR α agonists. The rat model, in this case, was not predictive of the human response regarding ALT elevation. This underscores the importance of utilizing human-based in vitro systems, such as primary human hepatocytes and reporter gene assays with the human target receptor, early in the drug discovery process to identify potential species-specific effects. The case of **AZD4619** serves as a valuable example of how mechanistic toxicological studies can elucidate unexpected clinical findings and guide the development of safer and more effective therapeutics.

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